2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require anhydrous solvents and the use of a base to facilitate the formation of the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated spiro compound.
Wissenschaftliche Forschungsanwendungen
2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione has several scientific research applications:
Biology: Its derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism by which 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets . The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Allyl-7,9-dimethyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione
- 8-Methyl-1,3-diazaspiro(4.5)decane-2,4-dione
- 3-Allyl-1,3-diazaspiro(4.5)decane-2,4-dione
Uniqueness
What sets 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione apart from similar compounds is its specific combination of functional groups and its structural rigidity. This makes it particularly valuable in drug discovery, where the precise fit of a molecule into a biological target’s binding site is crucial for efficacy .
Eigenschaften
CAS-Nummer |
92147-31-4 |
---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-prop-2-enyl-8-oxa-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-2-5-12-9(13)8-11(10(12)14)3-6-15-7-4-11/h2H,1,3-8H2 |
InChI-Schlüssel |
ONCNQZKXMYABQC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)CC2(C1=O)CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.